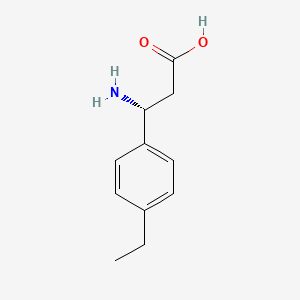

(3R)-3-amino-3-(4-ethylphenyl)propanoic acid

Description

(3R)-3-Amino-3-(4-ethylphenyl)propanoic acid is a chiral β-amino acid derivative characterized by a propanoic acid backbone substituted with an amino group and a 4-ethylphenyl moiety at the β-carbon (C3 position). The ethyl group at the para position of the phenyl ring enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

CAS No. |

1196690-95-5 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(3R)-3-amino-3-(4-ethylphenyl)propanoic acid |

InChI |

InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m1/s1 |

InChI Key |

CZOSHSPOVINZEF-SNVBAGLBSA-N |

Isomeric SMILES |

CCC1=CC=C(C=C1)[C@@H](CC(=O)O)N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(4-ethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from commercially available precursors. The key steps typically include:

Formation of the chiral center: This can be achieved through asymmetric hydrogenation or enzymatic resolution.

Introduction of the amino group: This step often involves the use of amination reactions, such as reductive amination.

Substitution of the phenyl group: The ethyl group can be introduced via Friedel-Crafts alkylation or other suitable alkylation methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantiomeric purity. The process would be optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(4-ethylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitriles, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

(3R)-3-amino-3-(4-ethylphenyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound can be used to study enzyme-substrate interactions and protein folding.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (3R)-3-amino-3-(4-ethylphenyl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can include:

Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

Receptor agonism/antagonism: It may interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity and Solubility: The 4-ethylphenyl group in the target compound confers higher lipophilicity compared to polar substituents like 4-hydroxyphenyl or 2-ethoxyphenyl . This may enhance blood-brain barrier (BBB) permeability but reduce aqueous solubility.

By contrast, the ethylphenyl analog’s lipophilicity may favor CNS uptake.

Biological Activity: Fluorinated analogs like (3R)-3-amino-3-(4-fluorophenyl)propanoic acid are often explored in anticancer research due to fluorine’s ability to modulate enzyme binding and bioavailability . Hydroxyphenyl derivatives (e.g., 3-amino-3-(4-hydroxyphenyl)propanoic acid) are associated with antioxidant mechanisms, as seen in polyphenol catabolites .

Anticancer Derivatives:

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid (e.g., Compound 21 in Table 1 of ) have shown anticancer activity, with substituents like methoxy or nitro groups influencing potency . The ethylphenyl group in the target compound could similarly enhance binding to hydrophobic kinase domains.

Neuropharmacological Agents:

BMAA’s neurotoxicity is linked to its structural mimicry of glutamate, causing excitotoxicity . The ethylphenyl analog’s bulkier aromatic group may reduce such effects but requires empirical validation.

Biological Activity

(3R)-3-amino-3-(4-ethylphenyl)propanoic acid, also known as (R)-3-amino-3-(4-ethylphenyl)propanoic acid hydrochloride, is a chiral amino acid derivative with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry, pharmacology, and biochemistry, due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅NO₂, with a molecular weight of approximately 189.25 g/mol. It features an amino group (-NH₂), a carboxylic acid group (-COOH), and a phenyl ring with an ethyl substituent, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body:

- N-Methyl-D-aspartate (NMDA) Receptors : Research indicates that this compound may act as an agonist or antagonist at NMDA receptors, which are crucial for synaptic plasticity and memory function. This interaction suggests potential therapeutic benefits in neurological disorders such as Alzheimer's disease and schizophrenia.

- Biological Pathways Modulation : The compound has been studied for its ability to modulate various biological pathways, potentially influencing neurotransmitter release and neuronal excitability.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of derivatives related to this compound. Notably, derivatives with a 4-hydroxyphenyl moiety exhibited significant activity against multidrug-resistant pathogens:

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid | Against Candida auris | 0.5 - 64 µg/mL |

| Hydrazone derivatives | Against MRSA | 1 - 8 µg/mL |

| Hydrazone derivatives | Against vancomycin-resistant Enterococcus faecalis | 0.5 - 2 µg/mL |

| Hydrazone derivatives | Against Gram-negative pathogens | 8 - 64 µg/mL |

These findings underscore the potential utility of this compound derivatives in developing novel antimicrobial agents targeting resistant strains .

Neuroprotective Effects

In addition to its antimicrobial properties, this compound has been investigated for its neuroprotective effects. Its ability to interact with NMDA receptors suggests it may help mitigate excitotoxicity associated with neurodegenerative diseases.

Case Studies

- Study on NMDA Receptor Modulation : A study demonstrated that (R)-3-amino-3-(4-ethylphenyl)propanoic acid could enhance synaptic transmission in hippocampal neurons by modulating NMDA receptor activity, indicating its potential role in cognitive enhancement therapies.

- Antimicrobial Efficacy : Another research focused on synthesizing various derivatives of the compound showed promising results against resistant bacterial strains, highlighting its potential as a scaffold for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.